Thieno[3,4-b]thiophene-2-carboxylic acid
Overview
Description
Thieno[3,4-b]thiophene-2-carboxylic acid is a thiophenecarboxylic acid in which the carboxy group is located at position 2 . It is an important building block in the preparation of fluorescent brightening agents, fungicides, and anti-cancer drugs .
Synthesis Analysis
Thieno[3,4-b]thiophene-2-carboxylic acid can be synthesized through various methods. One such method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the use of 2-(2-thienyl)ethanol and carbon disulfide in a catalytic vapor-phase reaction .Molecular Structure Analysis
The molecular structure of Thieno[3,4-b]thiophene-2-carboxylic acid is represented by the empirical formula C7H4O2S2 . The SMILES string representation is OC(=O)c1cc2sccc2s1 .Chemical Reactions Analysis
Thieno[3,4-b]thiophene-2-carboxylic acid can undergo various chemical reactions. For instance, it can be involved in the Gewald condensation reaction to produce aminothiophene derivatives . It can also react with LDA to undergo double deprotonation, giving the 5-lithio derivative .Physical And Chemical Properties Analysis
Thieno[3,4-b]thiophene-2-carboxylic acid is a solid substance . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Organic Optoelectronics
Thieno[3,4-b]thiophene-2-carboxylate is used in the development of organic optoelectronics . It’s an extremely attractive electron-withdrawing building block in organic electronics . The photoluminescence (PL) properties of thieno[3,4-b]thiophene-2-carboxylate can be efficiently modulated by introducing different functional groups at the C3-position . The preparation involves a Pd-catalytic method for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which can be widely utilized as the chemical building block for modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformation .
Organic Solar Cells
Thieno[3,4-b]thiophene-2-carboxylate units have been widely used in the development of donor and acceptor materials in organic solar cells (OSCs) represented by the PTB series family polymers and IDT-derived non-fullerene small molecules acceptors with state-of-the-art power conversion efficiencies (PCEs) . The synthesis involves Cu-mediated coupling between 4-bromothiophene-3-carbaldehyde and 2-mercaptoacetate .
Industrial Chemistry and Material Science
Thiophene derivatives, including Thieno[3,4-b]thiophene-2-carboxylic acid, are utilized in industrial chemistry and material science as corrosion inhibitors . The specific methods of application or experimental procedures are not detailed in the source.
Organic Semiconductors
Thiophene-mediated molecules, including Thieno[3,4-b]thiophene-2-carboxylic acid, have a prominent role in the advancement of organic semiconductors . The specific methods of application or experimental procedures are not detailed in the source.
Organic Thin-Film Transistors
Thieno[3,2-b]thiophene-2-carboxylic Acid has been used as a reactant for versatile α,ω-disubstituted tetratienoacene semiconductors for high performance organic thin-film transistors .
Pharmaceutical Applications
Thiophene-based analogs, including Thieno[3,4-b]thiophene-2-carboxylic acid, have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as nonsteroidal anti-inflammatory drug .
Synthesis of Thiophene Derivatives
Thieno[3,4-b]thiophene-2-carboxylic Acid has been used in the synthesis of thiophene derivatives . The thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through Michael-type addition/oxidation/cyclization makes the tricyclic 2,3-disubstituted naphtho[2,1-b] thiophene-4,5-diones .
Voltage-Gated Sodium Channel Blocker
Thiophene-based analogs, including Thieno[3,4-b]thiophene-2-carboxylic acid, have been used as a voltage-gated sodium channel blocker . For example, articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a dental anesthetic in Europe .
Safety And Hazards
While specific safety and hazard information for Thieno[3,4-b]thiophene-2-carboxylic acid is not available, general precautions include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
thieno[2,3-c]thiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O2S2/c8-7(9)5-1-4-2-10-3-6(4)11-5/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBPOIZFVYLFEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=CSC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,4-b]thiophene-2-carboxylic acid | |
CAS RN |
14630-08-1 | |
Record name | thieno[3,4-b]thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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